6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride

CAS No.: 61556-91-0

Cat. No.: VC18448962

Molecular Formula: C10H24ClNO6S2

Molecular Weight: 353.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61556-91-0 |

|---|---|

| Molecular Formula | C10H24ClNO6S2 |

| Molecular Weight | 353.9 g/mol |

| IUPAC Name | 2-methylsulfonyloxyethyl(6-methylsulfonyloxyhexyl)azanium;chloride |

| Standard InChI | InChI=1S/C10H23NO6S2.ClH/c1-18(12,13)16-9-6-4-3-5-7-11-8-10-17-19(2,14)15;/h11H,3-10H2,1-2H3;1H |

| Standard InChI Key | JBIFHCUWHNDOPZ-UHFFFAOYSA-N |

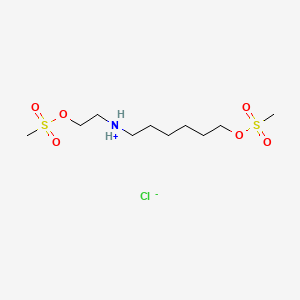

| Canonical SMILES | CS(=O)(=O)OCCCCCC[NH2+]CCOS(=O)(=O)C.[Cl-] |

Introduction

6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride is a chemical compound belonging to the class of amino alcohols. It features a hydroxyethyl group and a hexanol backbone, making it significant in various scientific applications, particularly in biochemical research. This compound is often used as a potential building block for more complex molecules due to its functional properties.

Synthesis Methods

The synthesis of 6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride typically involves several steps, including the protection of functional groups and the formation of the final product through coupling reactions. Common methods include using di-tert-butyl dicarbonate for Boc protection, followed by reaction conditions that optimize yield and purity. These conditions often involve temperature control, inert atmospheres, and appropriate solvents.

Chemical Reactions and Applications

This compound can participate in several types of chemical reactions, including deprotonation and protonation reactions, typically performed under controlled conditions to minimize side reactions. Common reagents include bases for deprotonation and acids for protonation.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Deprotonation | Bases | Inert atmosphere, controlled temperature |

| Protonation | Acids | Controlled pH, temperature |

Mechanism of Action and Biological Applications

The mechanism of action of 6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride involves its interaction with biological systems, particularly through its amine and hydroxyl groups. These interactions allow the compound to act as a substrate or inhibitor in enzymatic reactions. Quantitative data regarding its efficacy in biological systems can be obtained through pharmacological studies.

Scientific Uses

This compound has several scientific uses, primarily in biochemical research. It serves as a building block for synthesizing more complex molecules due to its functional properties.

Availability and Suppliers

6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride can be sourced from reputable chemical suppliers such as Sigma-Aldrich and BenchChem, where it is available in various purities and forms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume